Gelb 6

Übersicht

Beschreibung

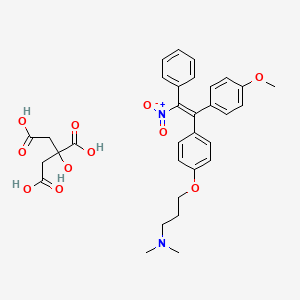

Gelb Sunset FCF (E110): ist ein synthetischer Azofarbstoff, der in der Lebensmittel-, Pharma- und Kosmetikindustrie weit verbreitet ist. Er ist bekannt für seine leuchtende orange-rote Farbe und wird häufig verwendet, um die visuelle Attraktivität von Produkten zu verbessern. Die chemische Formel für Gelb Sunset FCF ist C₁₆H₁₀N₂Na₂O₇S₂ .

Wissenschaftliche Forschungsanwendungen

Chemie: Gelb Sunset FCF wird in der analytischen Chemie als Modellverbindung für die Entwicklung spektrophotometrischer und chromatographischer Verfahren verwendet. Es dient als Standard für die Kalibrierung und Validierung von Analysegeräten .

Biologie: In der biologischen Forschung wird Gelb Sunset FCF als Färbemittel für Proteine und Nukleinsäuren eingesetzt. Es wird auch in Studien verwendet, die die Interaktion von Farbstoffen mit biologischen Makromolekülen untersuchen .

Medizin: Gelb Sunset FCF wird zur Formulierung von pharmazeutischen Produkten verwendet, um deren Aussehen und die Patientencompliance zu verbessern. Es wird auch auf seine potenziellen Auswirkungen auf zelluläre Prozesse und Immunreaktionen untersucht .

Industrie: In der Lebensmittelindustrie wird Gelb Sunset FCF Getränken, Süßwaren und verarbeiteten Lebensmitteln zugesetzt, um deren Farbe zu verbessern. Es wird auch in Kosmetika und Körperpflegeprodukten für seinen leuchtenden Farbton verwendet .

Wirkmechanismus

Gelb Sunset FCF übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Proteinen und anderen Makromolekülen aus. Die Azogruppe im Farbstoff kann kovalente Bindungen mit Aminosäureresten bilden, was zu Veränderungen in der Proteinstruktur und -funktion führt. Zusätzlich verbessern die Sulfonsäuregruppen die Löslichkeit und Stabilität des Farbstoffs in wässrigen Umgebungen .

Wirkmechanismus

Target of Action

Sunset Yellow FCF, also known as E110, is an azo dye synthesized from aromatic hydrocarbons . It is primarily used to enhance the physical-chemical properties of food products and their conservation . The compound’s primary targets are proteins, specifically bovine serum albumin (BSA) and collagen .

Mode of Action

Sunset Yellow FCF interacts with its protein targets, altering their biophysical properties . This interaction is likely due to the compound’s chemical structure, which allows it to bind to these proteins and modify their function.

Pharmacokinetics

It is known that the compound is soluble in water and ethanol , which suggests it can be readily absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of Sunset Yellow FCF’s action are diverse and depend on the concentration and context of its use. For instance, it has been reported that exposure to a high dose of Sunset Yellow FCF led to disturbances in cell-to-cell interactions and testicular function in rats .

Action Environment

The action, efficacy, and stability of Sunset Yellow FCF can be influenced by various environmental factors. For instance, its solubility and therefore its bioavailability can be affected by the ambient temperature . Furthermore, its interaction with proteins and its antioxidant activity can be influenced by the concentration of the compound . More research is needed to fully understand how different environmental factors influence the action of Sunset Yellow FCF.

Biochemische Analyse

Biochemical Properties

Sunset Yellow FCF is a synthetic azo dye that interacts with various biomolecules. It has biophysical properties when interacting with proteins such as bovine serum albumin (BSA) and collagen . The nature of these interactions is primarily through non-covalent interactions, including hydrogen bonding and hydrophobic interactions .

Cellular Effects

Sunset Yellow FCF has been shown to have various effects on cells. For instance, it has been reported to increase the level of DNA damage and the percentage of apoptosis . It can also alter the functional responses of splenocytes at non-cytotoxic doses . Furthermore, exposure to a high dose of Sunset Yellow FCF led to disturbances in cell-to-cell interactions and testicular function .

Molecular Mechanism

It is known that it can cause changes in gene expression . It also has the ability to bind to proteins, which could potentially influence enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sunset Yellow FCF can change over time. For example, thermal analysis indicates that the material possesses thermal stability up to 330 °C . Moreover, the refractive indexes of Sunset Yellow FCF are observed to decrease when the temperature of the solution increases .

Dosage Effects in Animal Models

The effects of Sunset Yellow FCF can vary with different dosages in animal models. For instance, it is considered safe for cats, dogs, ornamental fish, grain-eating ornamental birds, and small rodents at certain concentrations in complete feed . At higher concentrations, there can be negative changes in growth .

Metabolic Pathways

Sunset Yellow FCF is metabolized primarily through the reductive fission of the azo linkage . The metabolites are predominantly products resulting from this reductive fission, including sulphanilic acid, 1-amino-2-naphthol-6-sulfonic acid, and N-acetylated forms .

Transport and Distribution

Given its solubility in water , it is likely to be distributed throughout the body via the circulatory system.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Gelb Sunset FCF wird aus aromatischen Kohlenwasserstoffen durch eine Reihe chemischer Reaktionen synthetisiert. Das Verfahren beinhaltet typischerweise die Diazotierung von Sulfansäure, gefolgt von der Kupplung mit 2-Naphthol-6,8-disulfonsäure. Die Reaktionsbedingungen umfassen die Aufrechterhaltung einer niedrigen Temperatur und eines sauren Milieus, um die Stabilität des Diazoniumsalzes zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Herstellung von Gelb Sunset FCF in großtechnischen Batchprozessen. Die Rohstoffe werden in Reaktoren gemischt, und die Reaktion wird sorgfältig gesteuert, um hohe Ausbeuten zu erzielen. Das Endprodukt wird durch Filtration, Kristallisation und Trocknung gereinigt, um die gewünschte Pulverform zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Gelb Sunset FCF unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch das Vorhandensein von funktionellen Gruppen wie Azo (-N=N-) und Sulfonsäure (-SO₃H) beeinflusst .

Häufige Reagenzien und Bedingungen:

Oxidation: Gelb Sunset FCF kann unter sauren Bedingungen mit starken Oxidationsmitteln wie Kaliumpermanganat (KMnO₄) oxidiert werden.

Reduktion: Die Azogruppe kann in einem alkalischen Medium mit Reduktionsmitteln wie Natriumdithionit (Na₂S₂O₄) zu Aminen reduziert werden.

Substitution: Die Sulfonsäuregruppen können unter basischen Bedingungen Substitutionsreaktionen mit Nukleophilen wie Hydroxidionen (OH⁻) eingehen.

Hauptprodukte, die gebildet werden:

Oxidation: Die Oxidation von Gelb Sunset FCF führt zur Bildung von sulfonierten aromatischen Verbindungen.

Reduktion: Die Reduktion der Azogruppe führt zur Bildung von aromatischen Aminen.

Substitution: Substitutionsreaktionen ergeben verschiedene sulfonierte Derivate, abhängig vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Tartrazin (E102): Ein weiterer synthetischer Azofarbstoff mit einer gelben Farbe, der in ähnlichen Anwendungen wie Gelb Sunset FCF verwendet wird.

Ponceau 4R (E124): Ein roter Azofarbstoff, der in Lebensmitteln und Kosmetika verwendet wird.

Allurarot AC (E129): Ein roter Azofarbstoff, der häufig in Getränken und Süßwaren verwendet wird.

Einzigartigkeit von Gelb Sunset FCF: Gelb Sunset FCF ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ihm eine ausgeprägte orange-rote Farbe verleiht. Seine Stabilität und Löslichkeit in verschiedenen Umgebungen machen ihn zu einem vielseitigen Farbstoff für vielfältige Anwendungen. Darüber hinaus liefert seine Wechselwirkung mit biologischen Makromolekülen wertvolle Erkenntnisse über die Auswirkungen von Azofarbstoffen auf zelluläre Prozesse .

Eigenschaften

CAS-Nummer |

2783-94-0 |

|---|---|

Molekularformel |

C16H12N2NaO7S2 |

Molekulargewicht |

431.4 g/mol |

IUPAC-Name |

disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C16H12N2O7S2.Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;/h1-9,19H,(H,20,21,22)(H,23,24,25); |

InChI-Schlüssel |

RBEIQMWREYWYTK-UHFFFAOYSA-N |

SMILES |

O=S(C1=CC=C2C(/N=N/C3=CC=C(S(=O)([O-])=O)C=C3)=C(O)C=CC2=C1)([O-])=O.[Na+].[Na+] |

Kanonische SMILES |

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O.[Na] |

Aussehen |

Solid powder |

Color/Form |

Orange-red crystals Orange powde |

melting_point |

Decomposes without melting at 734 °F (NTP, 1992) Decomposes without melting when heated to 390 °C |

| 2783-94-0 1325-37-7 15790-07-5 |

|

Physikalische Beschreibung |

Reddish-yellow to reddish-brown powder or solid. (NTP, 1992) Fd & c yellow no. 6 appears as orange-red crystals or a red powder. (NTP, 1992) NKRA; Liquid Orange-red powder or granules Red-orange crystals or red powder; [CAMEO] Reddish-yellow to reddish-brown solid; [CAMEO] Reddish-yellow odorless powder; [MSDSonline] |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

10 to 50 mg/mL at 73 °F (NTP, 1992) 50 to 100 mg/mL at 75 °F (NTP, 1992) Solubility at 25 °C: 20.0 g/100 mL in glycerol, 2.2 g/100 mL in propylene glycol Slightly soluble in ethanol; reddish-orange solution in concentrated sulfuric acid, changing to yellow in dilution In water, 19.0 g/100 mL at 25 °C (1.9X10+5 mg/L) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

6-hydroxy-5-((p- sulfophenyl)azo)-2-naphthalenesulfonic acid disodium salt C.I. 15-985 C.I. food yellow 3 E 110 F D and C Yellow #6 FD and C Yellow No. 6 gelborange S L-orange 2 orange no.2 sunset yellow Sunset yellow FCF |

Dampfdruck |

1.43X10-22 mm Hg at 25 °C (estimated) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Sunset Yellow FCF?

A1: The molecular formula of Sunset Yellow FCF is C16H10N2Na2O7S2, and its molecular weight is 452.37 g/mol.

Q2: What are the spectroscopic characteristics of Sunset Yellow FCF?

A2: Sunset Yellow FCF exhibits maximum absorbance at a wavelength (λmax) of 482 nm, making it suitable for detection and quantification using UV-Vis spectrophotometry. []

Q3: What is the solubility of Sunset Yellow FCF?

A3: Sunset Yellow FCF demonstrates high solubility in water, with a reported solubility of 19 g/100 mL. []

Q4: What analytical techniques are employed to determine Sunset Yellow FCF in food samples?

A4: Various methods are used, including:

- High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of Sunset Yellow FCF in complex matrices like food and beverages. [, , , ]

- Spectrophotometry: This method exploits the dye's absorbance at specific wavelengths, enabling direct measurement in simpler samples or after extraction and purification steps. [, , ]

- Voltammetry: Electrochemical methods, such as differential pulse voltammetry, offer sensitive detection of Sunset Yellow FCF based on its redox properties. [, ]

Q5: How are impurities in Sunset Yellow FCF identified and quantified?

A5: Techniques like HPLC and LC/MS are employed to identify and quantify raw materials, intermediates, and subsidiary colors present in Sunset Yellow FCF samples. These methods are crucial for quality control and safety assessment. [, , ]

Q6: What is the Acceptable Daily Intake (ADI) for Sunset Yellow FCF?

A6: The current ADI for Sunset Yellow FCF, as established by the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), is 4 mg/kg bw/day. []

Q7: Are there any concerns regarding the safety of Sunset Yellow FCF?

A7: While generally considered safe within the ADI, studies have reported potential adverse effects at high doses, including:

- Neurobehavioral effects: Research in mice has shown potential effects on swimming behavior and motor development. []

- Immunomodulatory effects: In vitro studies on splenocytes suggest Sunset Yellow FCF might influence immune responses. []

- Cellular toxicity: Studies using Chara vulgaris have indicated potential cytotoxic and mito-depressive effects at high concentrations. []

- Organ weight changes: Studies in rats have shown that long-term exposure to high doses of Sunset Yellow FCF might lead to changes in liver weight. []

Q8: Are there any specific concerns for certain populations?

A8: While exposure is generally below the ADI, some studies suggest that children, particularly boys, might have higher intakes of Sunset Yellow FCF due to consumption of certain food and beverages like soft drinks and desserts. []

Q9: What are the implications of Sunset Yellow FCF degrading into other compounds?

A9: Some studies have investigated the formation of degradation products like sulphanilic acid and naphthionic acid when Sunset Yellow FCF is heated in the presence of sugars. These byproducts could have their own toxicological profiles, warranting further investigation. []

Q10: How is Sunset Yellow FCF removed from wastewater?

A10: Several methods have been explored for the removal of Sunset Yellow FCF from aqueous solutions, including:

- Adsorption: Various materials, such as activated carbon, mixed fruit peel waste, and polyethyleneimine-modified multi-wall carbon nanotubes (PEI-MWCNTs), have shown potential for adsorbing the dye from wastewater. [, , ]

- Photocatalytic degradation: Studies have investigated the use of photocatalysts, like tungsten oxide nanoparticles and transition metal complexes, in combination with UV or visible light irradiation to degrade Sunset Yellow FCF. [, ]

- **Plasma-catalytic degradation: ** Research has explored the use of gliding arc discharge plasma, with or without catalysts like tungsten oxide, for the effective removal of the dye. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

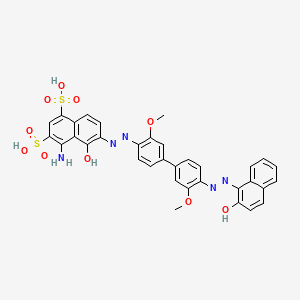

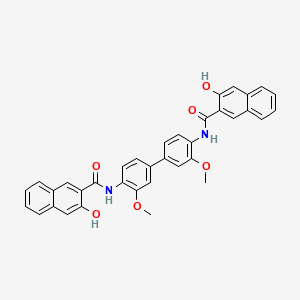

![Disodium 6,6'-diethoxy[2,2'-bibenzo[b]thiophene]-3,3'-diyl disulfate](/img/structure/B1668955.png)